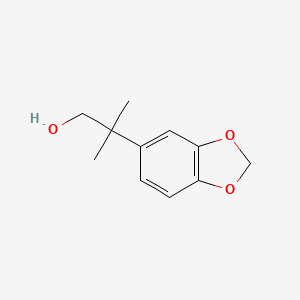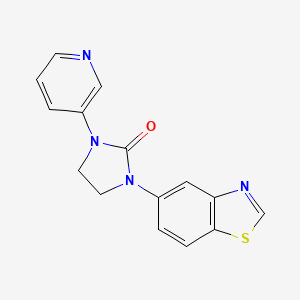
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one
描述
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one is a heterocyclic compound that combines the structural features of benzothiazole, pyridine, and imidazolidinone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
The synthesis of 1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one can be achieved through various synthetic routes. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component to form the desired product.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that involves the condensation of an aldehyde, a β-keto ester, and urea.
Microwave irradiation: This technique accelerates the reaction process and can be used for the synthesis of benzothiazole derivatives.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.
化学反应分析
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water or ammonia.
科学研究应用
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to the disruption of essential biological processes, making the compound a potential therapeutic agent.
相似化合物的比较
1-Benzothiazol-5-yl-3-pyridin-3-ylimidazolidin-2-one can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share the benzothiazole moiety and have similar biological activities.
Pyridine derivatives: These compounds contain the pyridine ring and are known for their antimicrobial and anti-inflammatory properties.
Imidazolidinone derivatives: These compounds contain the imidazolidinone ring and are used in the development of pharmaceuticals.
The uniqueness of this compound lies in its combination of these three structural features, which can result in enhanced biological activity and potential therapeutic applications.
属性
分子式 |
C15H12N4OS |
|---|---|
分子量 |
296.3 g/mol |
IUPAC 名称 |
1-(1,3-benzothiazol-5-yl)-3-pyridin-3-ylimidazolidin-2-one |
InChI |
InChI=1S/C15H12N4OS/c20-15-18(6-7-19(15)12-2-1-5-16-9-12)11-3-4-14-13(8-11)17-10-21-14/h1-5,8-10H,6-7H2 |
InChI 键 |
QAUQTQYMZJFHKG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=O)N1C2=CC3=C(C=C2)SC=N3)C4=CN=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
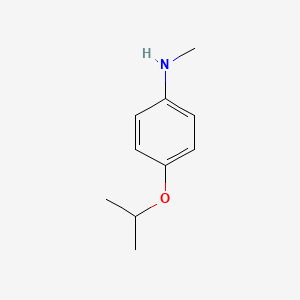
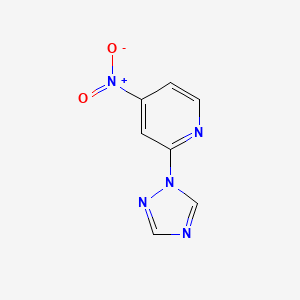
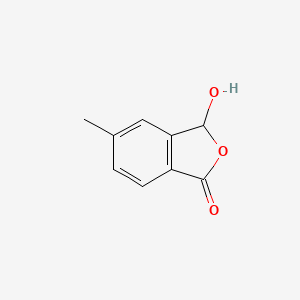
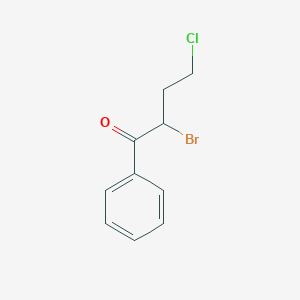
![tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate](/img/structure/B8718772.png)
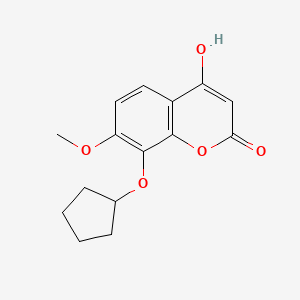
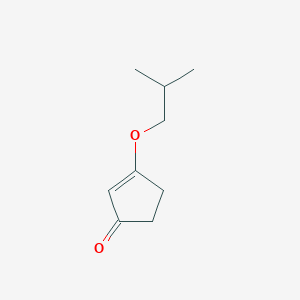
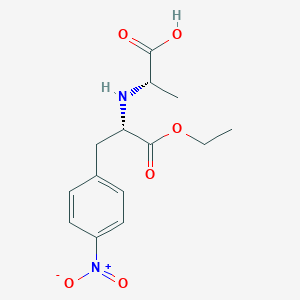

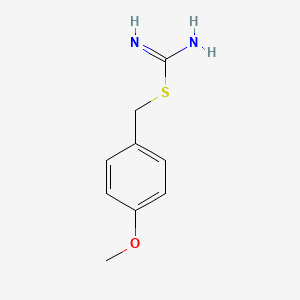
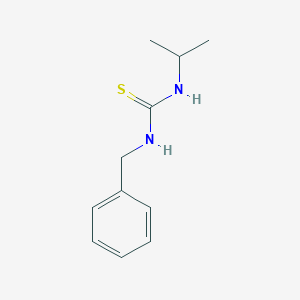
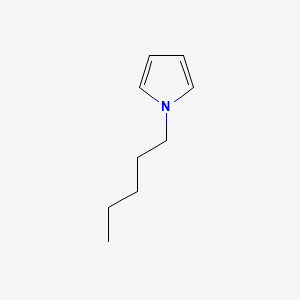
![4-(1-ETHYL-1,7-DIAZASPIRO[4.4]NONAN-7-YL)-2-ISOPROPOXYANILINE](/img/structure/B8718836.png)
